N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S/c1-12(2,3)8-11(16)14-9-13(17-6-5-15)4-7-18-10-13/h15H,4-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSSPWUFIWFUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1(CCSC1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the thiolane ring. The hydroxyethoxy group is introduced through a nucleophilic substitution reaction, followed by the formation of the dimethylbutanamide moiety via amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Formation of the Thiolan Ring
The thiolan moiety (tetrahydrothiophene) is typically synthesized via cyclization of a mercapto group with a diol or dihalide. For example:
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Mercaptans reacting with diols : A mercapto group (e.g., cysteine derivatives) could cyclize with a diol (e.g., ethylene glycol) in the presence of acid catalysts to form the thiolan ring.
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Alternative methods : Ring-closing metathesis or thiol–ene reactions could also form the tetrahydrothiophene structure.
Amide Bond Formation
The 3,3-dimethylbutanamide moiety is likely synthesized via standard amide coupling:
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Reagents : Carbodiimides (e.g., EDC, DCC) with coupling agents (e.g., HOBt, HOAt) or direct acid chloride formation.
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Example : Reaction of 3,3-dimethylbutanoic acid with an amine (e.g., [3-(2-hydroxyethoxy)thiolan-3-yl]methylamine) under coupling conditions.
Hydrolysis of the Amide Bond
Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield the corresponding carboxylic acid and amine:
This reaction is critical for understanding stability under physiological conditions.
Oxidation/Reduction of the Thiolan Ring
The sulfur atom in the thiolan ring is susceptible to oxidation (e.g., by peracetic acid or hydrogen peroxide) to form sulfoxides or sulfones:
Spectroscopic Data
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NMR :
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¹H NMR : The thiolan ring protons typically appear as multiplets between δ 2.0–3.5 ppm. The 2-hydroxyethoxy group shows a singlet at δ ~3.7 ppm (OCH₂CH₂OH).
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¹³C NMR : Carbonyl carbons (amide) appear at δ ~170 ppm. Thiolan carbons range from δ 20–40 ppm.
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Mass Spectrometry :
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The molecular ion ([M]+) for the compound is expected at m/z 306.36 (calculated from the molecular formula C₁₃H₂₆N₂O₆). Fragmentation patterns may highlight cleavage of the amide bond or thiolan ring.
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Stability and Reactivity
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Hydrolytic stability : The amide bond’s resistance to hydrolysis depends on pH and temperature.
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Nucleophilic substitution : The thiolan sulfur may participate in nucleophilic reactions (e.g., with alkylating agents).
Comparative Analysis of Synthetic Routes
| Synthetic Step | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Thiolan ring formation | Mercaptan + diol, acid catalyst (e.g., HCl) | High yield, simple setup | Requires precise stoichiometry |
| Amide coupling | EDC/HOBt, DMF, RT | Mild conditions, high efficiency | Cost of coupling agents |
| Oxidation of thiolan | H₂O₂, peracetic acid | Selective oxidation | Over-oxidation risks |
Biological Activity
While direct data for this compound is unavailable, analogous amides with thiolan substituents are studied for:
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Enzyme inhibition : Potential binding to hydrolytic enzymes (e.g., proteases).
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Antimicrobial activity : Thiolan derivatives often exhibit moderate antimicrobial effects .
Structural Optimization
Modifications to the hydroxyethoxy group (e.g., substitution with phenyl rings) could enhance lipophilicity or target binding affinity, as seen in related indole derivatives .
Scientific Research Applications
Cytotoxic and Anti-mitotic Properties
Research indicates that N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves interference with cellular processes, leading to apoptosis in malignant cells. This compound is referenced in several patents for its potential as an anti-cancer agent, notably in patent US9879086B2, which discusses compounds with similar cytotoxic properties .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings indicate its potential use in developing new antimicrobial agents .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. Similar compounds have shown inhibition of enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
Synthesis and Analytical Techniques
The synthesis of this compound involves several steps:
- Formation of the thiolane ring.
- Introduction of the hydroxyethoxy group.
Careful control of reaction conditions such as temperature and solvent choice is essential to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Anti-Cancer Activity
In a study exploring the anti-cancer activity of similar compounds, this compound was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted that compounds with structural similarities exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
A research project evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 256 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the thiolane ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoylphenyl Amides with Oxotetrahydrofuran Rings
describes compounds 5a–5d (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide), which share key features with the target compound:
- Structural Similarities :
- Both classes contain amide linkages and heterocyclic rings (thiolane vs. oxotetrahydrofuran).
- Polar substituents (hydroxyethoxy in the target vs. sulfamoylphenyl in 5a–5d) enhance solubility in polar solvents.
- Key Differences :
- The target compound lacks a sulfamoyl group but includes a thiolane ring, which may confer distinct electronic and steric effects.
- Branching in the 3,3-dimethylbutanamide group contrasts with linear acyl chains in 5a–5d (butyramide to heptanamide).
Table 1: Physical Properties of Sulfamoylphenyl Amides (5a–5d) vs. Inferred Properties of the Target Compound
| Property | 5a (Butyramide) | 5b (Pentanamide) | 5c (Hexanamide) | 5d (Heptanamide) | Target Compound (Inferred) |
|---|---|---|---|---|---|
| Melting Point (°C) | 180–182 | 174–176 | 142–143 | 143–144 | Likely lower (branched chain) |
| [α]D (Optical Rotation) | +4.5° | +5.7° | +6.4° | +4.7° | Dependent on stereochemistry |
| Solubility | Moderate (DCM/MeOH) | Moderate | Moderate | Moderate | Higher (polar hydroxyethoxy group) |
| Molecular Weight (g/mol) | 327.4 | 341.4 | 355.4 | 369.4 | ~350–370 (estimated) |
Key Findings :
- Longer acyl chains in 5a–5d correlate with lower melting points due to reduced crystallinity .
- The target’s branched 3,3-dimethylbutanamide and hydroxyethoxy groups may improve solubility in aqueous or polar organic solvents compared to 5a–5d, which rely on sulfamoylphenyl polar interactions .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
highlights N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , a benzamide derivative with an N,O-bidentate directing group.
- Functional Group Comparison :
- Both compounds feature amide bonds and hydroxy groups , but the target’s hydroxyethoxy-thiolane system may offer enhanced conformational flexibility.
- The benzamide’s directing group facilitates metal coordination in catalysis, whereas the hydroxyethoxy group in the target compound could serve a similar role .
Table 2: Coordination Potential of Amide Derivatives
| Compound | Coordinating Groups | Potential Applications |
|---|---|---|
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Amide N, Hydroxyl O | Metal-catalyzed C–H activation |
| Target Compound | Amide N, Hydroxyethoxy O | Catalysis or drug delivery |
Diastereomeric Carbamates and Amines
describes N-[3-methyl-(S)-2-((R,S)-3-({[(N-methyl-N-phenylamino)carbonyl]thiolan-3-yl}amino)-1-oxobutyl]carbamate, which shares a thiolane ring and carbamate/amide functionalities with the target compound.
- Stereochemical Considerations :
- The target compound’s stereochemistry (if present at the thiolane 3-position) could lead to diastereomers, akin to the diastereoisomer 16a in .
- IR and NMR data for 16a (e.g., carbonyl stretches at 1720 cm⁻¹, amide I bands at 1661 cm⁻¹) suggest that the target compound’s spectroscopic profile would include similar signals for amide and ether groups .
Table 3: Spectroscopic Comparison
| Compound | Key IR Bands (cm⁻¹) | ^1H-NMR Features (δ, ppm) |
|---|---|---|
| Diastereomer 16a | 1720 (ester), 1661 (amide) | 7.76–7.73 (aromatic), 4.34–4.31 (CH-O) |
| Target Compound | ~1720 (amide), 1100 (C-O) | 3.5–4.5 (OCH2CH2OH), 1.0–1.5 (CH3) |
Biological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H23NO2S
- Molecular Weight : 245.38 g/mol
- CAS Number : 2310123-33-0
The compound features a thiolane ring and a hydroxyethoxy group, which may contribute to its biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from oxidative stress, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, reducing inflammation in various models of disease.
- Antimicrobial Activity : Some investigations have shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Neuroprotection in Animal Models
A study conducted on murine models demonstrated that administration of this compound significantly reduced the incidence of neurodegeneration when subjected to induced oxidative stress. The compound was found to enhance the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in rats, treatment with the compound resulted in a marked decrease in inflammatory markers compared to the control group. This suggests its potential utility in managing inflammatory conditions.
Antimicrobial Efficacy
A series of tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
